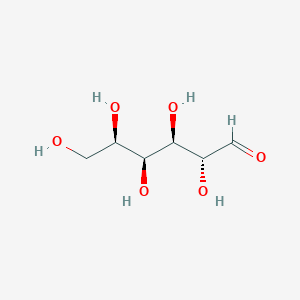

D-Gulose

Description

Properties

CAS No. |

19163-87-2 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(3R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m1/s1 |

InChI Key |

WQZGKKKJIJFFOK-CBPJZXOFSA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Other CAS No. |

19163-87-2 |

Synonyms |

gulose gulose, (D)-isomer gulose, (L)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of D-Gulose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Gulose is a rare aldohexose monosaccharide, an epimer of D-galactose at the C3 position. While not as prevalent in nature as other hexoses like D-glucose or D-fructose, its unique stereochemistry imparts distinct physicochemical properties that are of interest in various fields of research, including glycobiology and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and a summary of its known biological context.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₆ | [1][2][3] |

| Molar Mass | 180.16 g/mol | [1][2][3] |

| CAS Number | 4205-23-6 | [1][2][3] |

| Appearance | White to Off-White Crystalline Solid, Syrup | [4] |

| Melting Point | 129-131 °C | [1] |

| Boiling Point | 232.96 °C (rough estimate) | [1] |

| Density | 1.2805 g/cm³ (rough estimate) | [1] |

Table 2: Solubility and Dissociation Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Solubility in Water | Slightly Soluble | - | [4] |

| Solubility in DMSO | Slightly Soluble | - | [4] |

| pKa | 12.45 ± 0.20 (Predicted) | - | [4] |

Table 3: Optical Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Specific Rotation | -20.4° | D20 | [5] |

Experimental Protocols

The following sections detail generalized experimental methodologies applicable to the determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a crystalline solid like this compound can be determined using a capillary melting point apparatus.

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. A sharp melting range is indicative of a pure compound.

Methodology:

-

Sample Preparation: A small amount of dry this compound is finely ground into a powder. The open end of a capillary tube is tapped into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, to a height of about 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Measurement of Specific Rotation

The optical activity of this compound is determined by measuring its specific rotation using a polarimeter.

Principle: Chiral molecules, such as this compound, rotate the plane of polarized light. The specific rotation is a characteristic property and is calculated from the observed rotation, the concentration of the solution, and the path length of the polarimeter tube.

Methodology:

-

Solution Preparation: A solution of this compound of a known concentration (e.g., in g/mL) is prepared using a suitable solvent, typically water.

-

Polarimeter Calibration: The polarimeter is calibrated using a blank (the pure solvent).

-

Measurement: The polarimeter tube is filled with the this compound solution, ensuring no air bubbles are present. The observed angle of rotation is measured.

-

Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c) where α is the observed rotation in degrees, l is the path length of the tube in decimeters (dm), and c is the concentration of the solution in g/mL.

Determination of Aqueous Solubility

The solubility of this compound in water can be determined by creating a saturated solution and measuring the concentration of the dissolved solute.

Principle: A saturated solution is one in which the maximum amount of solute has been dissolved in a solvent at a specific temperature. The concentration of the solute in this equilibrium state represents its solubility.

Methodology:

-

Equilibration: An excess amount of solid this compound is added to a known volume of water in a sealed container. The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) with a refractive index detector (RID) or a gravimetric method where a known volume of the saturated solution is evaporated to dryness and the mass of the residue is measured.

Experimental pKa Determination

The acid dissociation constant (pKa) of the hydroxyl groups in this compound can be determined by potentiometric titration.

Principle: A solution of the sugar is titrated with a strong base, and the pH is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

Methodology:

-

Solution Preparation: A solution of this compound of known concentration is prepared in deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The inflection point of the curve corresponds to the equivalence point. The pKa is the pH at which half of the volume of base required to reach the equivalence point has been added.

Biological Context and Visualization

This compound is a rare sugar and is not a primary substrate in major metabolic pathways such as glycolysis in humans. Some studies have indicated that the L-isomer, L-gulose, can be metabolized by intestinal microorganisms in rats, but this is not indicative of this compound metabolism in host cells. There are no well-defined signaling pathways specifically attributed to this compound.

To visualize the classification and structural relationship of this compound, the following diagram illustrates its position as a C3 epimer of D-galactose within the aldohexose family.

Caption: Logical relationship of this compound within the aldohexose family.

References

An In-depth Technical Guide to the Structure and Stereochemistry of D-Gulose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, stereochemistry, and key properties of D-gulose, a rare aldohexose sugar. It includes detailed structural representations, a summary of its physicochemical properties, and outlines established experimental protocols for its synthesis.

Introduction to this compound

This compound is a monosaccharide and an aldohexose, meaning it is a carbohydrate with six carbon atoms and an aldehyde group.[1] It is a C-3 epimer of D-galactose and a C-5 epimer of L-idose. While theoretically one of the 16 aldohexose stereoisomers, this compound is rare in nature but has been identified in certain archaea, bacteria, and eukaryotes.[2][3][4] Its unique stereochemistry makes it a subject of interest for research in glycobiology and as a potential building block in synthetic chemistry.

Structure and Stereochemistry

The structure of this compound can be represented in both a linear (open-chain) form and cyclic forms.

Linear Structure: Fischer Projection

In its open-chain form, this compound has four chiral centers at carbons 2, 3, 4, and 5. The "D" designation refers to the configuration of the hydroxyl (-OH) group on the chiral center furthest from the carbonyl group (C-5), which is on the right side in the Fischer projection, analogous to D-glyceraldehyde.[5]

The stereochemical arrangement of the hydroxyl groups on the chiral carbons in the Fischer projection of this compound is as follows:

-

C-2: Right

-

C-3: Left

-

C-4: Left

-

C-5: Right

Cyclic Structures: Haworth Projections

In aqueous solutions, the open-chain form of this compound exists in equilibrium with its cyclic hemiacetal forms. The hydroxyl group at C-5 attacks the aldehyde carbon (C-1) to form a more stable six-membered ring, known as a pyranose. This cyclization creates a new chiral center at C-1, the anomeric carbon. The two resulting stereoisomers are called anomers, designated as α and β.

-

α-D-gulopyranose: The hydroxyl group on the anomeric carbon (C-1) is in the axial position, pointing down (trans to the -CH₂OH group at C-5).

-

β-D-gulopyranose: The hydroxyl group on the anomeric carbon (C-1) is in the equatorial position, pointing up (cis to the -CH₂OH group at C-5).[6]

Although less common, a five-membered furanose ring can also form through the reaction of the C-4 hydroxyl group with the C-1 aldehyde.

Physicochemical Properties of this compound

The quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₆ | [1][7] |

| Molar Mass | 180.16 g/mol | [7][8] |

| Appearance | White to off-white syrup/solid | [3][7] |

| Melting Point | 129-131 °C | [7] |

| Specific Rotation [α]D²⁰ | -20.4° | [3] |

| Density | ~1.6 g/cm³ | [3] |

| Water Solubility | 479 g/L at 20°C; 546 g/L at 30°C | [3] |

| pKa | 12.45 ± 0.20 (Predicted) | [7] |

Visualization of this compound Structures

The following diagram illustrates the relationship between the linear Fischer projection of this compound and its cyclization into the α and β anomers in the Haworth projection.

Note: The Graphviz DOT language has limitations in rendering complex chemical structures. The diagram above represents the logical flow from the linear to the cyclic forms. In α-D-Gulopyranose, the C1-OH is trans to the C5-CH₂OH group. In β-D-Gulopyranose, the C1-OH is cis.

Caption: Fischer projection of this compound and its cyclization to Haworth projections.

Experimental Protocols

Kiliani-Fischer Synthesis

The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose. It can be applied to produce this compound from D-xylose.[2]

Methodology:

-

Cyanohydrin Formation: D-xylose is treated with hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN). The cyanide ion attacks the electrophilic aldehyde carbon, forming a mixture of two diastereomeric cyanohydrins (epimeric at C-2).

-

Hydrolysis: The resulting cyanohydrin mixture is hydrolyzed, typically under acidic or basic conditions, to convert the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding two epimeric aldonic acids: D-gluconic acid and D-idonic acid.

-

Lactonization: The aldonic acids are then heated to facilitate the formation of more stable five-membered γ-lactones.

-

Separation: The diastereomeric lactones (D-gulono-1,4-lactone and D-idono-1,4-lactone) are separated, often by fractional crystallization or chromatography.

-

Reduction: The isolated D-gulono-1,4-lactone is reduced to this compound. A common reducing agent for this step is sodium amalgam (Na/Hg) in a weakly acidic solution.[2][9]

Workflow Diagram:

Caption: Workflow for the Kiliani-Fischer synthesis of this compound.

Preparation from Lactitol (B1674232) via Biotransformation

A more recent and efficient method involves the biotransformation of lactitol (a disaccharide derivative) using microorganisms, followed by chemical steps.[10][11]

Methodology:

-

Microbial Oxidation: The M31 strain of Agrobacterium tumefaciens is cultivated in a medium containing lactitol as the sole carbon source. The bacteria possess an inducible enzyme that oxidizes lactitol to 3-ketolactitol, which accumulates in the supernatant.[10]

-

Chemical Reduction: The resulting 3-ketolactitol is chemically reduced, for example, using a Raney-nickel catalyst. This reduction is not stereospecific and yields a mixture of lactitol and its epimer, D-gulosyl-(β-1,4)-D-sorbitol.[10][11]

-

Acid Hydrolysis: The mixture from the reduction step is subjected to acid hydrolysis (e.g., with HCl). This cleaves the glycosidic bond, releasing the constituent monosaccharides.[11]

-

Separation and Purification: The final mixture contains this compound, D-galactose, and D-sorbitol. This compound is then isolated and purified from this mixture using techniques such as chromatography.[10][11]

Workflow Diagram:

Caption: Workflow for the synthesis of this compound from lactitol.

References

- 1. This compound [webbook.nist.gov]

- 2. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. Converting Fischer, Haworth, and Chair forms of Carbohydrates - Chemistry Steps [chemistrysteps.com]

- 7. chembk.com [chembk.com]

- 8. This compound | C6H12O6 | CID 441033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. Preparation of this compound from disaccharide lactitol using microbial and chemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Enigmatic Presence of D-Gulose: A Technical Guide to its Natural Occurrence and Analysis

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Gulose, a rare aldohexose monosaccharide, represents a frontier in carbohydrate chemistry and biology. Unlike its ubiquitous epimer, D-glucose, the natural occurrence of this compound is sporadic and its physiological roles are largely undefined. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailing its presence in select microorganisms and eukaryotes. The document furnishes detailed experimental protocols for the microbial production and laboratory-scale analysis of this rare sugar. Furthermore, this guide presents visual workflows for both the production and analytical determination of this compound, designed to aid researchers in its study. While quantitative data on the natural abundance of this compound remains scarce, this guide consolidates the current qualitative knowledge to facilitate further investigation into the potential applications of this compound in drug development and other scientific fields.

Introduction

This compound is a C-3 epimer of D-galactose and a C-5 epimer of L-mannose, existing as a syrup with a sweet taste. It is soluble in water and only slightly soluble in methanol. A key characteristic is that neither the D- nor L-forms are fermentable by yeast[1]. While its biological functions are not well understood, its unique stereochemistry makes it a molecule of interest for potential applications in glycobiology and pharmacology. This guide aims to provide a centralized resource on the natural sources, production methods, and analytical protocols for this compound to support ongoing and future research endeavors.

Natural Occurrence of this compound

The presence of this compound in nature is limited, having been identified in a few specific organisms across different domains of life. Its known sources are primarily as a constituent of complex carbohydrates rather than a free monosaccharide.

Table 1: Documented Natural Sources of this compound

| Domain | Organism | Macromolecule | Role/Location |

| Bacteria | Caulobacter crescentus | Capsular Polysaccharide | Component of the holdfast adhesin[2][3]. |

| Chlamydia trachomatis | Glycolipids and Cell Wall | Structural component[4]. | |

| Eukarya | Tetraselmis striata (Green Alga) | Cell Wall | Structural component[4]. |

| Volvox carteri (Green Alga) | Glycoprotein (B1211001) (SSG 185) | Constituent of a hydroxyproline-rich glycoprotein in the extracellular matrix[5]. |

Experimental Protocols

Microbial Production and Purification of this compound from Lactitol (B1674232)

A robust method for producing this compound involves the microbial conversion of lactitol (a disaccharide) using the bacterium Agrobacterium tumefaciens M31. The process involves oxidation of lactitol to 3-ketolactitol, followed by chemical reduction and acid hydrolysis.

3.1.1. Materials and Reagents

-

Agrobacterium tumefaciens M31 strain

-

Mineral salt medium

-

Lactitol

-

Tryptic Soy Broth (TSB)

-

Sucrose

-

Raney nickel catalyst

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Ion-exchange resins (e.g., Diaion SK1B, Amberlite IRA-411)

-

High-Performance Liquid Chromatography (HPLC) system with a refractive index detector (RID)

3.1.2. Protocol

-

Cultivation of Agrobacterium tumefaciens M31:

-

Grow the M31 strain in a mineral salt medium at 30°C with 1.0% lactitol as the sole carbon source to induce the necessary oxidative enzymes.

-

For larger scale cell production, cultivate M31 in Tryptic Soy Broth (TSB) medium containing 1.0% sucrose.

-

-

Conversion of Lactitol to 3-Ketolactitol:

-

Prepare a reaction mixture containing washed M31 cells and lactitol in a suitable buffer (e.g., Na-K-phosphate buffer, pH 6.0).

-

Incubate the mixture at 30°C with shaking. The M31 cells will oxidize lactitol to 3-ketolactitol, which accumulates in the supernatant.

-

-

Chemical Reduction of 3-Ketolactitol:

-

Separate the bacterial cells from the supernatant containing 3-ketolactitol.

-

Reduce the 3-ketolactitol using a Raney nickel catalyst under hydrogen pressure. This reaction yields a mixture of lactitol and D-gulosyl-(β-1,4)-D-sorbitol.

-

-

Acid Hydrolysis:

-

Hydrolyze the reduction product mixture with 0.5 N HCl at 80°C. This step cleaves the disaccharide linkage, resulting in a mixture of this compound, D-galactose, and D-sorbitol.

-

-

Purification of this compound:

-

Deionize the hydrolysate using a series of cation and anion exchange resins to remove salts and other charged molecules.

-

The resulting solution will contain a mixture of monosaccharides from which this compound can be further purified by chromatographic methods if necessary.

-

General Protocol for Monosaccharide Analysis from Biological Samples

This protocol outlines a general workflow for the hydrolysis of polysaccharides or glycoproteins and the subsequent quantification of monosaccharides, including this compound, by HPLC.

3.2.1. Materials and Reagents

-

Biological sample (e.g., bacterial cells, algal cell walls)

-

Trifluoroacetic acid (TFA)

-

Methanol

-

Acetonitrile (HPLC grade)

-

Ultrapure water (HPLC grade)

-

Monosaccharide standards (including this compound)

-

HPLC system with a pulsed amperometric detector (PAD) or a refractive index detector (RID)

-

Anion-exchange column suitable for carbohydrate analysis

3.2.2. Protocol

-

Sample Preparation and Hydrolysis:

-

Lyophilize the biological sample to dryness.

-

Hydrolyze the sample with 2 M TFA at 121°C for 2 hours to break down polysaccharides and glycoproteins into their constituent monosaccharides.

-

Remove the TFA by evaporation under a stream of nitrogen.

-

-

Derivatization (Optional, depending on the detection method):

-

For some detection methods, such as gas chromatography, derivatization to form more volatile compounds is necessary. However, for HPAEC-PAD, no derivatization is required.

-

-

HPLC Analysis:

-

Reconstitute the hydrolyzed sample in ultrapure water.

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample into an HPLC system equipped with an anion-exchange column.

-

Use an appropriate mobile phase gradient (e.g., a sodium hydroxide and sodium acetate (B1210297) gradient for HPAEC-PAD) to separate the monosaccharides.

-

Detect the separated monosaccharides using a PAD or RID.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of monosaccharide standards, including this compound.

-

Compare the peak areas of the monosaccharides in the sample to the standard curve to determine their concentrations.

-

Visualized Workflows

Microbial Production of this compound

Caption: Workflow for the microbial and chemical synthesis of this compound.

General Analytical Workflow for this compound Identification

Caption: General workflow for the analysis of monosaccharides.

Conclusion and Future Perspectives

This compound remains a relatively unexplored monosaccharide with a sparse but intriguing natural distribution. The lack of comprehensive quantitative data on its natural abundance presents a significant knowledge gap and an opportunity for future research. The established microbial production method from lactitol provides a viable route for obtaining this compound for further study. The analytical protocols outlined in this guide offer a framework for the identification and quantification of this rare sugar in various biological matrices.

For researchers in drug development, the unique stereochemistry of this compound may offer novel scaffolding opportunities for the synthesis of bioactive molecules. Further investigation into the metabolic pathways involving this compound and its role in the organisms in which it is found could unveil new biological functions and potential therapeutic targets. The continued exploration of rare sugars like this compound is essential for expanding our understanding of glycobiology and harnessing the untapped potential of these unique biomolecules.

References

The Scant Evidence for the Biological Role of D-Gulose: A Summary of a Rare Sugar

An In-depth Technical Guide on the Core Biological Role and Significance of D-Gulose in Organisms

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively detailing the biological roles and significance of this compound is exceedingly scarce. Much of the available information points to its rarity in nature and a lack of comprehensive research into its metabolic pathways and physiological effects. This guide summarizes the limited findings available.

Introduction

This compound is a rare aldohexose monosaccharide and a C-3 epimer of D-galactose. Unlike its ubiquitous stereoisomer D-glucose, this compound is not a central molecule in the metabolism of most organisms. Its biological functions and significance are not well-established, and it is not readily fermented by yeast. However, some evidence points towards potential therapeutic effects and a unique method for its biotechnological production has been developed.

Biological Roles and Potential Therapeutic Significance

While research is limited, some potential biological activities of this compound have been suggested, although detailed, peer-reviewed experimental data and quantitative analyses are not widely available in the current body of scientific literature.

Metabolic Effects:

-

Blood Glucose Regulation: this compound has been reported to exhibit inhibitory properties on blood glucose levels and to have insulin-like effects.

-

Hepatic Metabolism: It is suggested that this compound is metabolized in the liver, where it is converted first to 5-deoxy-D-gluconic acid and subsequently to glucose. The specific enzymatic pathways for these conversions are not well-documented.

Other Potential Effects:

-

Anti-cancer Activity: There are claims of potential anti-cancer effects, including the inhibition of nitrate (B79036) reductase and xanthine (B1682287) oxidase activity in tumor cells.

-

Angiogenic Effects: this compound may possess potent angiogenic properties, purportedly by increasing the proliferation of pluripotent cells and the expression of growth factor β1.

It is crucial to note that these potential effects require substantial further investigation to be scientifically validated.

Quantitative Data

Due to the limited research, a comprehensive table of quantitative data on the biological effects of this compound cannot be provided. The theoretical yield for the biotechnological production of this compound from lactitol (B1674232) is approximately 25%, though the actual yield of crystalline this compound has been reported to be as low as 2.4%, highlighting the inefficiency of the current methods[1].

Experimental Protocols

The most well-documented experimental protocol involving this compound is its preparation from lactitol using a microbial and chemical method.

Protocol: Preparation of this compound from Lactitol [1][2][3]

This protocol involves three main stages:

-

Enzymatic Oxidation of Lactitol: Cultivation of Agrobacterium tumefaciens M31 for the biotransformation of lactitol to 3-ketolactitol.

-

Chemical Reduction of 3-Ketolactitol: Hydrogenation of the keto-sugar to produce a mixture including D-gulosyl-(β-1,4)-D-sorbitol.

-

Acid Hydrolysis: Release of this compound from the disaccharide alcohol.

1. Enzymatic Oxidation of Lactitol

-

Microorganism: Agrobacterium tumefaciens strain M31.

-

Culture Medium: Tryptic Soy Broth (TSB) medium (2.0%) containing 1.0% sucrose (B13894) as an inducer. For the transformation reaction, a mineral salt medium containing 1.0% lactitol as the sole carbon source is used.

-

Cultivation:

-

Inoculate A. tumefaciens M31 into a 500-mL Erlenmeyer flask containing 100 mL of the TSB-sucrose medium.

-

Incubate at 30°C with shaking at 200 rpm for 16-18 hours.

-

-

Transformation:

-

Harvest the cells by centrifugation.

-

Resuspend the cells in the mineral salt medium containing lactitol.

-

Incubate under appropriate conditions to allow the oxidation of lactitol to 3-ketolactitol, which accumulates in the supernatant.

-

2. Chemical Reduction of 3-Ketolactitol

-

Catalyst: Activated Raney nickel.

-

Procedure:

-

Prepare an aqueous solution of the 3-ketolactitol (10% to 30% brix).

-

Perform hydrogenation with the Raney nickel catalyst at 50°C under 1.0 MPa of hydrogen pressure.

-

This reaction reduces the 3-ketolactitol to a mixture of lactitol and D-gulosyl-(β-1,4)-D-sorbitol.

-

3. Acid Hydrolysis to Yield this compound

-

Reagent: 0.5 N Hydrochloric acid (HCl).

-

Procedure:

-

Hydrolyze the reduction mixture (containing D-gulosyl-(β-1,4)-D-sorbitol) with 0.5 N HCl at 80°C for 6 hours.

-

This hydrolysis cleaves the disaccharide alcohol, releasing this compound, D-galactose, and D-sorbitol.

-

The resulting this compound can then be purified from the mixture.

-

Visualization of Experimental Workflow

References

The Rare Sugar D-Gulose: A Comprehensive Technical Guide on its History, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-gulose, a C-3 epimer of D-galactose, is a rare aldohexose that has garnered increasing interest in the scientific community.[1] Despite its scarcity in nature, advancements in chemical and enzymatic synthesis have made this monosaccharide more accessible for research into its unique biological activities.[1] This technical guide provides an in-depth exploration of the history of this compound's discovery, its natural occurrence, detailed synthesis methodologies, and a summary of its known biological effects and potential therapeutic applications. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this rare sugar.

History and Discovery

The discovery of this compound is intricately linked to the pioneering work of German chemist Emil Fischer, who was awarded the Nobel Prize in Chemistry in 1902 for his extensive research on sugars and purines.[2][3] While a singular moment of discovery for this compound is not documented, its existence was a logical consequence of Fischer's systematic elucidation of the stereochemistry of hexoses between 1891 and 1894.[3][4]

Fischer's work, which built upon the van't Hoff-Le Bel theory of the asymmetric carbon atom, predicted the existence of 16 stereoisomeric aldohexoses.[2][5] Through a series of ingenious chemical transformations, most notably the Kiliani-Fischer synthesis , he was able to systematically synthesize and characterize these isomers, thereby confirming their structures.[6][7][8] The Kiliani-Fischer synthesis is a chain elongation process that adds a carbon atom to an aldose, creating two new epimeric sugars.[6][7] By applying this method to pentoses, Fischer and his contemporaries were able to synthesize the full range of hexoses, including this compound.[6]

The correlation between D-glucose and this compound was crucial in determining their respective structures. Fischer demonstrated that the oxidation of both D-glucose and this compound yielded dicarboxylic acids that were mirror images of each other, indicating that this compound possessed an inverted stereochemistry at the C3 position relative to D-glucose.[9] This foundational work laid the groundwork for the entire field of carbohydrate chemistry.

Rarity in Nature

This compound is classified as a "rare sugar" due to its limited abundance in natural sources.[1] While it has been identified in trace amounts in certain archaea, bacteria, and eukaryotes, it is not a common component of biological systems.[1] The L-form, L-gulose, is even rarer in nature.[10] The scarcity of this compound is a significant factor driving the development of efficient synthetic production methods.

Synthesis of this compound

The production of this compound can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

The primary chemical method for synthesizing this compound is the Kiliani-Fischer synthesis . This process, while historically significant, is often limited by low yields and the formation of epimeric mixtures that require challenging separation steps.

Kiliani-Fischer Synthesis Workflow:

Caption: Kiliani-Fischer synthesis of this compound from D-arabinose.

More recent chemical synthesis strategies have focused on improving yields and stereoselectivity. One such approach involves the synthesis of L-gulose from the more abundant D-glucose.[11][12]

Enzymatic and Chemoenzymatic Synthesis

Enzymatic methods offer a more specific and often higher-yielding alternative to purely chemical synthesis. These methods typically utilize isomerases or epimerases to convert more common sugars into this compound.

A notable chemoenzymatic strategy involves the microbial oxidation of lactitol (B1674232), a disaccharide derived from lactose. The M31 strain of Agrobacterium tumefaciens can oxidize lactitol to 3-ketolactitol. Subsequent chemical reduction and acid hydrolysis yield this compound and D-sorbitol.

Chemoenzymatic Synthesis of this compound from Lactitol:

Caption: Chemoenzymatic synthesis of this compound from lactitol.

Quantitative Data on this compound Production

| Method | Starting Material | Key Reagents/Enzymes | Yield (%) | Purity (%) | Reference |

| Kiliani-Fischer Synthesis | D-Arabinose | HCN, Ba(OH)₂, H₂SO₄, Na(Hg) | ~30 (for mixed hexoses) | Variable, requires extensive purification | [8] |

| Chemoenzymatic Synthesis | Lactitol | Agrobacterium tumefaciens M31, Raney-Ni, HCl | Theoretical: 25 | High after purification | Not specified |

Detailed Experimental Protocols

Generalized Protocol for Kiliani-Fischer Synthesis of this compound

Materials:

-

D-Arabinose

-

Sodium cyanide (NaCN)

-

Barium hydroxide (B78521) (Ba(OH)₂)

-

Sulfuric acid (H₂SO₄)

-

Sodium amalgam (Na(Hg))

-

Ethanol

-

Diethyl ether

Procedure:

-

Cyanohydrin Formation: Dissolve D-arabinose in water and add a solution of sodium cyanide. The reaction is typically carried out at room temperature.

-

Hydrolysis to Aldonic Acids: Add barium hydroxide to the reaction mixture and heat to hydrolyze the cyanohydrins to their corresponding aldonic acid barium salts.

-

Lactonization: Carefully add sulfuric acid to precipitate barium sulfate (B86663) and liberate the free aldonic acids (D-gulonic and D-mannonic acids). Concentrate the solution to promote lactonization.

-

Separation of Lactones: The epimeric lactones (D-gulono-1,4-lactone and D-mannono-1,4-lactone) are separated by fractional crystallization from a suitable solvent such as ethanol.

-

Reduction to Aldoses: Reduce the isolated D-gulono-1,4-lactone with sodium amalgam in a slightly acidic aqueous solution.

-

Purification: Purify the resulting this compound by crystallization from ethanol/ether.

Note: This is a generalized protocol. Specific reaction conditions, such as concentrations, temperatures, and reaction times, should be optimized based on literature precedents.

Protocol for Enzymatic Oxidation of D-Glucosamine

While not a direct synthesis of this compound, this protocol for the enzymatic oxidation of a related amino sugar, D-glucosamine, to D-glucosaminic acid using glucose oxidase demonstrates a relevant enzymatic technique.[13]

Materials:

-

D-Glucosamine hydrochloride

-

Glucose oxidase (from Aspergillus niger)

-

Catalase

-

Sodium bicarbonate

-

Deionized water

Procedure:

-

Reaction Setup: Dissolve D-glucosamine hydrochloride in deionized water and adjust the pH to 8.0 with sodium bicarbonate.

-

Enzyme Addition: Add glucose oxidase and catalase to the solution.

-

Reaction Conditions: Stir the mixture vigorously at room temperature while bubbling air or oxygen through the solution. Monitor the reaction progress by measuring glucose consumption or product formation.

-

Workup and Purification: After the reaction is complete, the product, D-glucosaminic acid, can be isolated and purified using ion-exchange chromatography.

Biological Activities and Potential Applications

This compound has demonstrated several interesting biological activities that suggest its potential for therapeutic applications.

-

Inhibition of Glucose Metabolism: this compound has been shown to inhibit the phosphorylation of D-glucose by hexokinase, a key enzyme in glycolysis.[14] This inhibitory effect could be relevant in conditions characterized by excessive glucose metabolism. However, it is important to note that its inhibitory effect is less pronounced than that of D-mannoheptulose.[14]

-

Insulinotropic Effects: Studies in rat pancreatic islets have shown that this compound can modulate insulin (B600854) release in response to glucose, although the effects are complex and concentration-dependent.

-

Potential as a Research Tool: As a stereoisomer of more common sugars like glucose and galactose, this compound serves as a valuable tool for studying the stereospecificity of sugar transporters, enzymes, and signaling pathways.[15]

Signaling Pathways

Currently, there is limited specific information available regarding signaling pathways directly activated or modulated by this compound. Most research on sugar signaling focuses on highly abundant sugars like D-glucose. However, given its structural similarity to other hexoses, it is plausible that this compound could interact with various sugar-sensing pathways, albeit with different affinities and downstream effects. Further research is needed to elucidate the specific signaling roles of this compound.

Hypothesized Interaction with Glucose Sensing Pathways:

Caption: Hypothesized interaction of this compound with glucose transport and metabolism.

Conclusion and Future Directions

This compound, once a chemical curiosity born from the systematic exploration of sugar stereochemistry, is now emerging as a molecule of interest for its unique biological properties. While its rarity has historically limited its study, modern synthetic methods are making it more accessible for in-depth investigation. Future research should focus on:

-

Elucidating specific signaling pathways modulated by this compound.

-

Conducting comprehensive preclinical studies to evaluate its therapeutic potential in metabolic disorders and other conditions.

-

Developing more efficient and scalable synthesis methods to reduce its cost and increase its availability for research and potential commercial applications.

This in-depth technical guide serves as a foundational resource for researchers embarking on the study of this fascinating rare sugar, providing a comprehensive overview of its history, synthesis, and known biological significance.

References

- 1. Gulose - Wikipedia [en.wikipedia.org]

- 2. Emil Fischer - Wikipedia [en.wikipedia.org]

- 3. nobelprize.org [nobelprize.org]

- 4. Glucose - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 7. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 9. pmf.unizg.hr [pmf.unizg.hr]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. asu.elsevierpure.com [asu.elsevierpure.com]

- 13. Enzymatic synthesis of D-glucosaminic acid from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dissimilar effects of D-mannoheptulose on the phosphorylation of alpha- versus beta-D-glucose by either hexokinase or glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to D-gulose for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the rare sugar D-gulose, including its chemical properties, known biological activities, and potential mechanisms of action. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of this monosaccharide.

Core Properties of this compound

This compound is an aldohexose, a monosaccharide that is an epimer of D-galactose at the C3 position and an epimer of L-mannose at the C5 position. It is a rare sugar, not commonly found in nature, but has been identified in some archaea, bacteria, and eukaryotes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4205-23-6 |

| Molecular Formula | C₆H₁₂O₆ |

| Molecular Weight | 180.16 g/mol |

| IUPAC Name | (3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal |

| Synonyms | D-Gulo-hexose |

Biological Activities and Potential Therapeutic Applications

Emerging research has highlighted several biological activities of this compound, suggesting its potential in various therapeutic areas. The primary reported effects are centered around glucose metabolism and anticancer properties.

Table 2: Summary of Reported Biological Activities of this compound

| Biological Effect | Description | Potential Application |

| Inhibition of Blood Glucose Levels | This compound has been observed to have inhibitory effects on blood glucose. | Management of hyperglycemia and type 2 diabetes. |

| Insulin-like Effects | It has demonstrated insulin-like properties in some experimental models. | As a potential insulin (B600854) mimetic or sensitizer. |

| Anticancer Activity | This compound has shown inhibitory effects on the proliferation of certain cancer cell lines. | As an adjunct in cancer therapy, potentially by interfering with cancer cell metabolism. |

Hypothetical Signaling Pathway and Mechanism of Action

While the precise signaling pathways modulated by this compound are still under active investigation, its structural similarity to D-glucose and other rare sugars like D-allose allows for the formulation of a hypothetical mechanism of action. It is proposed that this compound may exert its effects by competing with D-glucose for cellular uptake and metabolism, thereby impacting key signaling pathways involved in cell growth and energy regulation.

This diagram illustrates that this compound may competitively inhibit the uptake of D-glucose through glucose transporters (GLUTs). Intracellularly, this compound could potentially inhibit hexokinase, the first enzyme in the glycolytic pathway. By limiting glucose metabolism, this compound may lead to the inhibition of the mTOR pathway (a key regulator of cell growth) and the activation of the AMPK pathway (a central sensor of cellular energy status). This proposed mechanism could explain the observed anticancer and glucose-lowering effects of this compound. It is crucial to note that this pathway is hypothetical and requires experimental validation.

Experimental Protocols

To investigate the biological effects of this compound, a glucose uptake assay is a fundamental experiment. This protocol is designed to quantify the effect of this compound on the uptake of a radiolabeled glucose analog, such as 2-deoxy-D-[³H]-glucose, in a cell line of interest (e.g., a cancer cell line or an adipocyte cell line).

Protocol: 2-Deoxy-D-[³H]-glucose Uptake Assay

1. Materials:

-

Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Krebs-Ringer-HEPES (KRH) buffer

-

This compound

-

2-deoxy-D-[³H]-glucose

-

Cytochalasin B (as a negative control for glucose transport)

-

Lysis buffer (e.g., 0.1 M NaOH, 0.1% SDS)

-

Scintillation cocktail

-

Scintillation counter

-

24-well cell culture plates

2. Cell Culture and Treatment:

-

Seed cells in a 24-well plate and grow to confluence.

-

Differentiate cells if necessary (e.g., 3T3-L1 preadipocytes to adipocytes).

-

Serum-starve the cells for 2-4 hours prior to the assay by incubating them in serum-free medium.

-

Wash the cells twice with warm PBS.

-

Pre-incubate the cells for 30 minutes in KRH buffer containing the desired concentrations of this compound (e.g., 0, 1, 5, 10, 25 mM). Include a control group with cytochalasin B (e.g., 20 µM).

3. Glucose Uptake:

-

Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]-glucose (final concentration ~0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (final concentration to match physiological glucose levels, e.g., 5 mM) to each well.

-

Incubate for a predetermined optimal time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of glucose uptake for the specific cell line.

4. Termination and Lysis:

-

Terminate the uptake by aspirating the radioactive buffer and immediately washing the cells three times with ice-cold PBS.

-

Lyse the cells by adding 500 µL of lysis buffer to each well and incubating for 30 minutes at room temperature with gentle shaking.

5. Measurement and Data Analysis:

-

Transfer the lysate from each well to a scintillation vial.

-

Add 5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Determine the protein concentration of a parallel set of wells for normalization.

-

Calculate the rate of glucose uptake and express it as pmol/mg protein/min.

-

Compare the glucose uptake in this compound-treated cells to the untreated control to determine the inhibitory effect.

Experimental Workflow Visualization

The following diagram outlines a logical workflow for the initial investigation of the biological effects of this compound.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The presented information, from basic chemical properties to a detailed experimental protocol and a proposed mechanism of action, serves as a starting point for further investigation into the therapeutic potential of this rare sugar. The lack of extensive research on this compound presents a significant opportunity for novel discoveries in metabolic diseases and oncology.

An In-depth Technical Guide on the Putative Metabolic Pathways of D-Gulose

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The metabolic pathway of D-gulose, a rare hexose (B10828440), has not been extensively characterized in the scientific literature. The following guide presents hypothetical pathways based on known enzymatic reactions and the metabolism of structurally related sugars. Further experimental validation is required to confirm these proposed routes.

Introduction

This compound is a C-3 and C-4 epimer of D-glucose and the C-3 epimer of D-galactose. As a rare sugar, its metabolic fate in most organisms is largely unknown. Understanding the potential metabolic pathways of this compound is crucial for researchers in various fields, including drug development, where rare sugars are explored for their therapeutic potential. This technical guide synthesizes available information on the metabolism of related sugars to propose putative catabolic and anabolic pathways for this compound.

Proposed Catabolic Pathways of this compound

The catabolism of this compound is likely to converge with central metabolic pathways, such as glycolysis. This would necessitate initial enzymatic modifications to convert this compound into a recognizable glycolytic intermediate. Two primary hypothetical pathways are proposed:

Pathway 1: Phosphorylation followed by Epimerization and Isomerization

This pathway begins with the phosphorylation of this compound, a common strategy to trap sugars within the cell.

-

Phosphorylation: Hexokinases are known to phosphorylate a variety of hexoses. It is plausible that a hexokinase could phosphorylate this compound at the C-6 position to yield this compound-6-phosphate. This reaction would consume one molecule of ATP.

-

Epimerization/Isomerization: this compound-6-phosphate would then need to be converted into an intermediate of glycolysis. This could occur through a series of epimerization and isomerization reactions. For instance, an epimerase could convert this compound-6-phosphate to D-fructose-6-phosphate, a direct glycolytic intermediate. Alternatively, a sequence of reactions involving an epimerase and an isomerase could lead to the formation of glucose-6-phosphate or fructose-6-phosphate.

Pathway 2: Oxidation followed by Decarboxylation

Drawing parallels from the metabolism of L-glucose in certain bacteria, an oxidative pathway for this compound is a strong possibility.

-

Oxidation: A this compound dehydrogenase, analogous to the identified L-glucose dehydrogenase, could oxidize this compound to D-gulonic acid. This reaction would likely be NAD⁺-dependent.

-

Further Metabolism of D-Gulonic Acid: D-gulonic acid could then enter a pathway similar to the pentose (B10789219) phosphate (B84403) pathway, involving dehydration, decarboxylation, and subsequent conversion to intermediates that can enter glycolysis.

Proposed Anabolic Pathway of this compound (D-Guloseogenesis)

The synthesis of this compound, if it occurs, would likely start from a common metabolic precursor, such as a glycolytic intermediate.

-

Epimerization from a Common Hexose: A plausible route for this compound synthesis is through the epimerization of a more common hexose phosphate, such as D-glucose-6-phosphate or D-fructose-6-phosphate. This would require a specific set of epimerases capable of acting at the C-3 and C-4 positions. The metabolism of D-allose, the C-3 epimer of D-glucose, involves such enzymatic conversions, suggesting the feasibility of this type of reaction.[1][2][3]

-

Dephosphorylation: The final step would involve the dephosphorylation of this compound-6-phosphate by a phosphatase to yield free this compound.

Data Presentation

Due to the hypothetical nature of these pathways, no quantitative experimental data on enzyme kinetics for this compound metabolism is currently available in the public domain. The tables below are structured to accommodate future experimental findings.

Table 1: Putative Enzymes in this compound Catabolism

| Enzyme | Proposed Reaction | Substrate(s) | Product(s) | Cofactor(s) | Putative Cellular Localization |

| Hexokinase | Phosphorylation | This compound, ATP | This compound-6-phosphate, ADP | Mg²⁺ | Cytosol |

| This compound-6-phosphate Epimerase | Epimerization | This compound-6-phosphate | D-Fructose-6-phosphate | Cytosol | |

| This compound Dehydrogenase | Oxidation | This compound, NAD⁺ | D-Gulonic acid, NADH, H⁺ | NAD⁺ | Cytosol/Mitochondria |

Table 2: Putative Enzymes in this compound Anabolism

| Enzyme | Proposed Reaction | Substrate(s) | Product(s) | Cofactor(s) | Putative Cellular Localization |

| D-Glucose-6-phosphate Epimerase | Epimerization | D-Glucose-6-phosphate | This compound-6-phosphate | Cytosol | |

| This compound-6-phosphatase | Dephosphorylation | This compound-6-phosphate, H₂O | This compound, Pi | Endoplasmic Reticulum |

Experimental Protocols

The following are proposed methodologies for investigating the hypothetical metabolic pathways of this compound.

1. Enzyme Activity Assays

-

Objective: To determine if known enzymes can utilize this compound as a substrate.

-

Methodology for Hexokinase Activity:

-

Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, ATP, and varying concentrations of this compound.

-

Initiate the reaction by adding a purified hexokinase or a cell lysate.

-

Incubate at a specific temperature (e.g., 37°C).

-

Stop the reaction at various time points.

-

Measure the production of ADP using a coupled enzyme assay (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase assay) by monitoring the decrease in NADH absorbance at 340 nm.

-

-

Methodology for Dehydrogenase Activity:

-

Prepare a reaction mixture containing buffer, NAD⁺, and varying concentrations of this compound.

-

Initiate the reaction by adding a purified dehydrogenase or a cell lysate.

-

Incubate at a specific temperature.

-

Monitor the production of NADH by measuring the increase in absorbance at 340 nm.

-

2. Metabolite Analysis using Mass Spectrometry

-

Objective: To identify and quantify intermediates of this compound metabolism in cells.

-

Methodology:

-

Culture cells in a medium containing ¹³C-labeled this compound.

-

After a specific incubation period, quench the metabolism and extract the intracellular metabolites.

-

Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify ¹³C-labeled metabolites that are downstream of this compound, which will indicate the metabolic pathway.

-

Mandatory Visualizations

Caption: Proposed catabolic pathway of this compound initiated by phosphorylation.

Caption: Proposed oxidative catabolic pathway of this compound.

Caption: Proposed anabolic pathway for the synthesis of this compound.

Conclusion and Future Directions

The metabolic pathway of this compound remains an open area of research. The hypothetical pathways presented in this guide, based on established biochemical principles and analogies to related sugars, provide a framework for future experimental investigation. Elucidating the precise enzymatic steps and regulatory mechanisms of this compound metabolism will be essential for understanding its physiological roles and harnessing its potential in biotechnology and medicine. Future research should focus on screening for enzymes that can act on this compound, performing isotopic labeling studies to trace its metabolic fate, and investigating the genetic basis for this compound utilization in organisms that may be discovered to metabolize it.

References

An In-depth Technical Guide to the Enantiomeric Differences of D-Gulose and L-Gulose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gulose, a C-3 epimer of galactose, is an aldohexose sugar that exists as two stereoisomers, or enantiomers: D-gulose and L-gulose.[1] While sharing identical chemical formulas and molecular weights, their spatial arrangements are non-superimposable mirror images, leading to distinct physical properties and profoundly different biological activities.[1][2] this compound is a rare sugar found in nature with potential roles in glucose metabolism and as an anti-cancer agent.[3] In contrast, L-gulose is not typically found in nature and is largely non-metabolizable by humans, which has led to research into its use as a low-calorie sweetener and as a building block for antiviral and anticancer medications.[4][5] This guide provides a comprehensive technical overview of the core differences between these enantiomers, including their physicochemical properties, biological significance, and relevant experimental protocols.

Physicochemical Properties of Gulose Enantiomers

Enantiomers are chiral molecules that are mirror images of one another.[1] The D- and L- designations for sugars refer to the configuration of the chiral center furthest from the carbonyl group.[2] In this compound, the hydroxyl group on this carbon (C-5) is on the right in the Fischer projection, whereas in L-gulose, it is on the left.[2] This seemingly minor structural difference results in opposite optical activity and can lead to variations in properties such as melting point and solubility.

Table 1: Comparison of Physicochemical Properties of this compound and L-Gulose

| Property | This compound | L-Gulose |

| Molecular Formula | C₆H₁₂O₆[3] | C₆H₁₂O₆[5] |

| Molar Mass | 180.16 g/mol [3] | 180.156 g/mol [5] |

| Melting Point | 130 °C[3] | 153-156 °C[6] |

| Specific Rotation ([α]D) | Dextrorotatory (+) | Levorotatory (-52°, c=5 in H₂O)[6] |

| Appearance | Solid | Solid |

| Solubility | Soluble in water | Soluble in water (0.1 g/mL)[6] |

| Natural Occurrence | Rare, found in some organisms[3] | Very rare, not naturally occurring in most organisms[4][5] |

Structural Relationship

The fundamental difference between this compound and L-gulose is their stereochemistry. As enantiomers, all chiral centers in this compound are inverted in L-gulose.[2] This relationship is visualized in the Fischer projections below.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. D and L Sugars - Chemistry Steps [chemistrysteps.com]

- 3. This compound | 4205-23-6 | MG00249 | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. L-Glucose - Wikipedia [en.wikipedia.org]

- 6. L-GLUCOSE | 921-60-8 [chemicalbook.com]

The Stability and Degradation of D-Gulose: A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties of a Rare Sugar

D-gulose, a C-3 epimer of D-galactose and a C-4 epimer of D-glucose, is a rare aldohexose that has garnered interest in various scientific fields, including glycobiology and pharmaceutical sciences. Understanding its stability and degradation under different environmental conditions is crucial for its application in research, drug development, and potentially in food and beverage formulations. This technical guide provides a comprehensive overview of the known stability and degradation characteristics of this compound, drawing comparisons with its well-studied epimer, D-glucose, and outlines relevant experimental protocols for its analysis.

Physicochemical Properties and Stability of this compound

While extensive quantitative data on the stability of this compound is limited in publicly available literature, its structural similarity to other aldohexoses, particularly D-glucose, allows for informed predictions regarding its behavior.

Effect of pH

The stability of reducing sugars is highly dependent on the pH of the solution. In acidic solutions, sugars can undergo hydrolysis of glycosidic bonds (in the case of oligosaccharides) and dehydration reactions. In alkaline conditions, sugars are prone to isomerization, enolization, and degradation into a complex mixture of products.

For D-glucose, maximum stability is observed at around pH 4. It is anticipated that this compound would exhibit a similar trend, with increased degradation at both lower and higher pH values. One key reaction for aldoses in alkaline solutions is the Lobry de Bruyn-van Ekenstein transformation, which involves the reversible isomerization of an aldose to a ketose and other aldoses via an enediol intermediate. It is known that the structure of this compound is prone to this transformation[1].

Effect of Temperature

Temperature is a critical factor influencing the rate of sugar degradation. Increased temperatures accelerate various degradation reactions, including caramelization and the Maillard reaction.

The Maillard reaction occurs between a reducing sugar and an amino compound (e.g., amino acid, peptide, or protein) upon heating. This non-enzymatic browning reaction is responsible for the color and flavor development in many cooked foods[5][6]. The initial step involves the condensation of the carbonyl group of the reducing sugar with the amino group of the amino compound to form a Schiff base, which then undergoes rearrangement to form an Amadori product[7][8]. Given that this compound is a reducing sugar, it is expected to readily participate in the Maillard reaction.

Studies on rare sugars have shown that their stability during food processing is significantly influenced by pH, temperature, and heating time. For instance, allulose has been found to be more stable under various cooking conditions compared to other rare sugars[9][10][11]. Further research is needed to quantify the thermal stability of this compound.

Degradation Products of this compound

The degradation of this compound, similar to other aldohexoses, is expected to yield a complex mixture of products depending on the conditions.

Under acidic conditions and heat , dehydration reactions can lead to the formation of furan (B31954) derivatives, such as 5-hydroxymethylfurfural (B1680220) (5-HMF). Further degradation of 5-HMF can produce levulinic acid and formic acid.

In alkaline environments , the Lobry de Bruyn-van Ekenstein transformation can lead to the formation of its epimers and the corresponding ketose, D-fructose. Further degradation can result in the formation of a wide array of smaller molecules, including organic acids (e.g., lactic acid, saccharinic acids), aldehydes, and ketones.

During the Maillard reaction , a vast number of compounds are formed, including melanoidins (brown nitrogenous polymers), and various volatile and non-volatile flavor compounds such as pyrazines, pyrroles, and furanones[7][8][12].

Quantitative Data Summary

Due to the limited availability of specific studies on this compound stability, a comprehensive table of quantitative data for this compound is not possible at this time. However, for comparative purposes, the following table summarizes key stability-related data for D-glucose. Researchers studying this compound can use this information as a baseline for designing experiments and interpreting results.

| Parameter | Condition | D-Glucose Value | Reference |

| pH of Maximum Stability | Aqueous Solution | ~4 | [13] |

| pKa | 25 °C in water | 12.16 | [14] |

| Melting Point (α-form) | Solid | 146 °C (295 °F) | [14] |

| Melting Point (β-form) | Solid | 150 °C (302 °F) | [14] |

| Decomposition Temperature | Solid | Starts at 188 °C (370 °F) | [14] |

| Caramelization Temperature | Solid | ~160 °C (320 °F) | [4] |

Experimental Protocols

Detailed experimental protocols for assessing the stability of this compound are crucial for generating reliable and reproducible data. The following sections outline methodologies for key experiments.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a widely used technique for the separation and quantification of carbohydrates. For underivatized sugars like this compound, a refractive index detector (RID) is commonly employed. The separation can be achieved using columns such as amino-propyl or ligand-exchange columns.

Methodology:

-

Instrumentation: HPLC system equipped with a quaternary or isocratic pump, an autosampler, a column oven, and a refractive index detector (RID).

-

Column: Amino-propyl bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a ligand-exchange column (e.g., Ca2+ or Pb2+ form).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 75:25, v/v) for amino columns, or ultrapure water for ligand-exchange columns. The mobile phase should be degassed prior to use.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, typically between 30-80°C, to ensure reproducible retention times.

-

Detector Temperature: The RID temperature should also be kept constant and close to the column temperature.

-

Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

-

Data Analysis: Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Analysis of Degradation Products by HPLC-Mass Spectrometry (MS)

Principle: To identify and quantify the various degradation products of this compound, a more powerful analytical technique like HPLC coupled with mass spectrometry (MS) is required. MS provides molecular weight and structural information, enabling the identification of unknown compounds.

Methodology:

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions: Similar to the HPLC-RID method, but the mobile phase must be compatible with MS (e.g., containing volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate). A gradient elution may be necessary to separate a complex mixture of degradation products.

-

Mass Spectrometry Parameters: Optimize ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) for optimal ionization of the analytes. Acquire data in both positive and negative ion modes to detect a wider range of compounds.

-

Data Analysis: Identify potential degradation products by comparing their mass spectra with databases and by interpreting fragmentation patterns. Quantification can be performed using authentic standards if available, or semi-quantitatively based on peak areas.

Visualization of Pathways and Workflows

General Degradation Pathways of Aldohexoses

The following diagram illustrates the general, non-enzymatic degradation pathways applicable to aldohexoses like this compound under thermal stress.

Caption: General degradation pathways of this compound.

Experimental Workflow for this compound Stability Assessment

The following diagram outlines a typical experimental workflow for investigating the stability of this compound under various conditions.

Caption: Workflow for this compound stability studies.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing signaling pathways that are directly initiated or modulated by this compound or its degradation products. Research on sugar signaling has predominantly focused on abundant monosaccharides like D-glucose. Further investigation is required to determine if this compound has any specific roles in cellular signaling.

Conclusion

This technical guide provides a foundational understanding of the stability and degradation of this compound. While specific quantitative data for this compound remains scarce, the well-documented behavior of its epimer, D-glucose, offers a valuable comparative framework. The outlined experimental protocols provide robust methodologies for researchers to generate the much-needed data on this compound stability. As interest in rare sugars continues to grow, a thorough characterization of the physicochemical properties of this compound will be essential for unlocking its full potential in various scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Caramelization | American Society of Baking [asbe.org]

- 3. Caramelization - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Maillard reaction - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Maillard Reaction Products Formed from D-Glucose and Glycine and the Formation Mechanisms of Amides as Major Components [jstage.jst.go.jp]

- 9. High Sensitivity Analysis and Food Processing Stability of Rare Sugars [jstage.jst.go.jp]

- 10. High Sensitivity Analysis and Food Processing Stability of Rare Sugars [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. Glucose - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of D-Gulose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Gulose, a rare aldohexose sugar, is an epimer of D-galactose at C-3 and of D-idose at C-2. Its unique stereochemistry makes it a valuable chiral building block in the synthesis of various biologically active molecules and a subject of interest in glycobiology. Unlike its abundant isomer D-glucose, this compound is not readily found in nature, necessitating its production through chemical or enzymatic synthesis. This document provides detailed application notes and protocols for two prominent chemical methods for the synthesis of this compound: a chemo-enzymatic approach starting from lactitol (B1674232) and the classic Kiliani-Fischer synthesis from D-xylose.

Methods for this compound Synthesis

Two primary chemical routes for the synthesis of this compound are detailed below, offering different starting materials and synthetic strategies.

-

Chemo-enzymatic Synthesis from Lactitol: This method utilizes a combination of microbial oxidation and subsequent chemical reduction and hydrolysis to produce this compound.

-

Kiliani-Fischer Synthesis from D-Xylose: This classical chain-elongation method converts an aldopentose (D-xylose) into a mixture of two aldohexoses, one of which is this compound.

Method 1: Chemo-enzymatic Synthesis of this compound from Lactitol

This innovative approach involves a three-step process beginning with the microbial oxidation of lactitol (a disaccharide alcohol derived from lactose) to 3-ketolactitol. The subsequent chemical steps, detailed below, involve the hydrogenation of the keto-disaccharide followed by acid hydrolysis to yield this compound.

Experimental Workflow

Caption: Chemo-enzymatic synthesis of this compound from lactitol.

Quantitative Data

| Step | Reaction | Reagents & Conditions | Yield |

| 1 | Microbial Oxidation | Agrobacterium tumefaciens M31, mineral salt medium with 1.0% lactitol, 30°C | 66% conversion of lactitol to 3-ketolactitol[1] |

| 2 | Chemical Hydrogenation | Raney nickel catalyst, 1.0 MPa H₂, 50°C | Not explicitly stated, but the subsequent hydrolysis gives a theoretical yield of 25% this compound from lactitol.[1] |

| 3 | Acid Hydrolysis | 0.5 N HCl, 80°C, 6 hours | The ratio of D-gulosyl-D-sorbitol to lactitol after hydrogenation is approximately 1:1.[1] |

| Overall | - | - | Theoretical yield of this compound from lactitol is approximately 25%.[1] The actual isolated yield of crystalline this compound was reported as 2.4%.[2] |

Experimental Protocols

1. Preparation of Activated Raney Nickel Catalyst

-

Suspend 30 g of Raney nickel in 300 mL of a 20% aqueous sodium hydroxide (B78521) solution.

-

Heat the suspension at 80°C for 6 hours.

-

Carefully decant the sodium hydroxide solution and wash the catalyst repeatedly with distilled water until the pH of the washings is approximately 9.2.[1]

-

The resulting activated catalyst is used immediately in the hydrogenation step.

2. Chemical Hydrogenation of 3-Ketolactitol

-

Prepare an aqueous solution of 3-ketolactitol with a concentration ranging from 10% to 30% (w/v).

-

In a suitable high-pressure reactor, combine 500 mL of the 3-ketolactitol solution with the freshly prepared activated Raney nickel catalyst.

-

Pressurize the reactor with hydrogen gas to 1.0 MPa.

-

Heat the reaction mixture to 50°C and maintain vigorous stirring.

-

Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

-

After the reaction, cool the vessel, carefully vent the hydrogen, and filter the catalyst from the reaction mixture. The filtrate contains a mixture of D-gulosyl-(β-1,4)-D-sorbitol and unreacted lactitol.[1]

3. Acid Hydrolysis to this compound

-

Take the filtrate from the hydrogenation step (a mixture of D-gulosyl-D-sorbitol and lactitol) and adjust its concentration to approximately 10% (w/v) with distilled water.

-

Add a sufficient amount of concentrated hydrochloric acid to achieve a final concentration of 0.5 N HCl.

-

Heat the solution at 80°C for 6 hours.[1]

-

After hydrolysis, cool the solution to room temperature.

-

Neutralize the solution by passing it through a column of a suitable anion-exchange resin (e.g., Amberlite IRA-411).

-

The resulting solution contains a mixture of this compound, D-galactose, and D-sorbitol.[1]

4. Purification of this compound

-

The mixture of monosaccharides can be separated using chromatographic techniques, such as column chromatography on a cation-exchange resin in the calcium form (e.g., Dowex 50W-X8, Ca²⁺ form).[1]

-

Elute the column with deionized water. Fractions are collected and analyzed by a suitable method (e.g., HPLC) to identify those containing this compound.

-

Pool the this compound containing fractions and concentrate them under reduced pressure to obtain a syrup.

-

Crystallize this compound from a concentrated aqueous solution or by the addition of a miscible organic solvent like ethanol.

Method 2: Kiliani-Fischer Synthesis of this compound from D-Xylose

The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose by one carbon atom. Starting with D-xylose (an aldopentose), this synthesis yields a mixture of the two C-2 epimeric aldohexoses: this compound and D-idose.

Reaction Pathway

Caption: Kiliani-Fischer synthesis of this compound from D-xylose.

Quantitative Data

| Step | Reaction | Reagents & Conditions | Yield |

| 1 | Cyanohydrin Formation | Aqueous sodium cyanide (NaCN) | Typically high, but the product is a mixture of epimers. |

| 2 | Hydrolysis to Lactones | Heating in water | The reaction proceeds to completion. |

| 3 | Reduction of Lactone | Sodium amalgam in weakly acidic solution | The chemical yield for the classic Kiliani-Fischer synthesis is estimated to be around 30%.[3] |

| Overall | - | - | The overall yield of the desired aldose is often low due to the formation of epimers and potential side reactions. |

Experimental Protocol

1. Cyanohydrin Formation

-

Dissolve D-xylose in water.

-

To this solution, add an aqueous solution of sodium cyanide (NaCN). The reaction is typically carried out at room temperature.

-

The cyanide ion undergoes nucleophilic addition to the carbonyl group of the open-chain form of D-xylose, forming a mixture of two diastereomeric cyanohydrins (D-gulononitrile and D-idononitrile).[3]

2. Hydrolysis to Aldonic Acid Lactones

-

Heat the aqueous solution of the cyanohydrins. This hydrolyzes the nitrile group to a carboxylic acid.

-

The resulting aldonic acids (D-gulonic acid and D-idonic acid) spontaneously cyclize to form the more stable five-membered (γ) lactones (D-gulono-1,4-lactone and D-idono-1,4-lactone).[3]

3. Separation of the Epimeric Lactones

-

The separation of the diastereomeric lactones is a critical and often challenging step. It can be achieved by fractional crystallization or chromatographic techniques.

-

The difference in polarity and crystal packing of the two lactones allows for their separation.

4. Reduction of D-Gulono-1,4-lactone to this compound

-

Dissolve the purified D-gulono-1,4-lactone in a weakly acidic aqueous solution (e.g., dilute sulfuric acid or acetic acid).

-

Cool the solution in an ice bath.

-

Gradually add sodium amalgam (typically 2-3% sodium in mercury) with vigorous stirring. The pH of the solution should be maintained in the acidic range to prevent side reactions.

-

The reduction of the lactone to the corresponding aldose (this compound) is monitored by a suitable method (e.g., thin-layer chromatography).

-

Upon completion, the mercury is carefully separated, and the aqueous solution is neutralized (e.g., with barium carbonate).

-

The resulting solution is filtered, and the filtrate containing this compound is deionized using ion-exchange resins.

-

The final product, this compound, is obtained by concentration of the solution and crystallization.

Conclusion

The chemo-enzymatic synthesis from lactitol offers a modern and potentially more scalable route to this compound, leveraging a readily available starting material. While the overall yield may be modest, it avoids the use of highly toxic cyanide. The Kiliani-Fischer synthesis, although a classic and versatile method for carbohydrate chain elongation, is hampered by lower yields and the need to separate diastereomeric intermediates. The choice of method will depend on the available starting materials, scale of synthesis, and the laboratory's capabilities. Both protocols provided herein offer a solid foundation for researchers to produce this compound for their scientific investigations.

References

Application Notes and Protocols for the Chromatographic Purification of D-Gulose

For Researchers, Scientists, and Drug Development Professionals

Introduction